molecular formula C19H32N2O10 B8114202 t-Boc-N-Amido-PEG4-CH2CO2-NHS ester

t-Boc-N-Amido-PEG4-CH2CO2-NHS ester

Cat. No.: B8114202
M. Wt: 448.5 g/mol
InChI Key: NJRBYZYPWGSMGI-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG4-CH2CO2-NHS ester: is a versatile chemical compound widely used in scientific research and industrial applications. It is a PEGylated linker featuring a t-Boc-protected amine group and a terminal carboxylic acid, which can be activated to form NHS ester. This compound is known for its hydrophilic properties, which enhance solubility in aqueous media.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-CH2CO2-NHS ester typically involves the following steps:

  • PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the polyethylene glycol (PEG) spacer.

  • Protection: The amine group is protected using the t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.

  • Activation: The carboxylic acid group is activated using reagents like N-hydroxysuccinimide (NHS) to form the NHS ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. Advanced purification techniques, such as chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-Amido-PEG4-CH2CO2-NHS ester undergoes several types of reactions, including:

  • Amide Coupling: The NHS ester reacts with primary amines to form stable amide bonds.

  • Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the free amine.

Common Reagents and Conditions:

  • Amide Coupling: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used.

  • Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.

Major Products Formed:

  • Amide Bond Formation: The primary product is a stable amide linkage between the NHS ester and the amine-bearing molecule.

  • Deprotection Product: The free amine group after deprotection can be used for further conjugation reactions.

Chemistry and Biology:

  • Conjugation Reagent: It is widely used as a conjugation reagent to link biomolecules, such as proteins and oligonucleotides.

  • Drug Delivery: The hydrophilic PEG spacer improves the solubility and bioavailability of drugs.

Medicine:

  • Protein Labeling: Used for labeling proteins in biochemical assays and diagnostic applications.

  • Therapeutic Conjugates: Facilitates the creation of therapeutic conjugates for targeted drug delivery.

Industry:

  • Biopolymer Modification: Used to modify biopolymers for various industrial applications.

  • Crosslinking Agent: Functions as a crosslinking agent in polymer chemistry.

Mechanism of Action

The compound exerts its effects through the formation of stable amide bonds between the NHS ester and amine-bearing molecules. The molecular targets include primary amines on proteins, peptides, and other biomolecules. The pathways involved are primarily biochemical reactions that lead to the formation of amide bonds and subsequent biological interactions.

Comparison with Similar Compounds

  • t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: A shorter PEG spacer version with similar applications.

  • NHS-PEG4-Maleimide: Another PEGylated linker used for conjugation, but with a maleimide group instead of a carboxylic acid.

Uniqueness: t-Boc-N-Amido-PEG4-CH2CO2-NHS ester is unique due to its combination of a t-Boc-protected amine and a terminal carboxylic acid, which allows for versatile conjugation and deprotection strategies.

This compound's versatility and utility make it an essential tool in various scientific and industrial fields. Its ability to form stable amide bonds and improve solubility makes it invaluable for research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O10/c1-19(2,3)30-18(25)20-6-7-26-8-9-27-10-11-28-12-13-29-14-17(24)31-21-15(22)4-5-16(21)23/h4-14H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRBYZYPWGSMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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